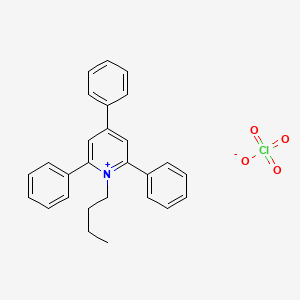

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate

Description

Properties

IUPAC Name |

1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGIKTCSKNWHTF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the quaternization of 2,4,6-triphenylpyridine with butyl halides, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:

Solvent: Commonly used solvents include acetonitrile or dichloromethane.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of the pyridinium salt.

Reduction: Corresponding pyridine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can:

Bind to Biomolecules: Interact with proteins, nucleic acids, and other biomolecules, affecting their function.

Modulate Pathways: Influence various biochemical pathways, including those involved in cell signaling and metabolism.

Exert Biological Effects: Induce specific biological responses, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues

(a) Substituent Variations

Pyridinium salts with different alkyl/aryl substituents exhibit distinct behaviors:

The butyl group in the target compound likely improves lipophilicity compared to acetyloxyethyl or methyl variants, broadening its utility in organic synthesis.

(b) Counterion Effects

Perchlorate (ClO₄⁻) is a weakly coordinating anion, often chosen for its inertness in reactions. Comparisons with other anions:

| Counterion | Stability | Solubility | Reactivity Risks | Example Compound |

|---|---|---|---|---|

| ClO₄⁻ | High | High | Oxidizing agent | 1-Butyl-2,4,6-triphenylpyridin-1-ium ClO₄⁻ |

| BF₄⁻ | Moderate | Moderate | Hydrolysis | Pyridinium tetrafluoroborate |

| PF₆⁻ | Very High | Low | Hydrolytic stability | Pyridinium hexafluorophosphate |

Perchlorate’s oxidizing nature raises safety concerns in storage and synthesis compared to BF₄⁻ or PF₆⁻ salts.

Functional Comparisons

(a) Catalytic Activity

Pyridinium perchlorates are used in acid catalysis. For example, 1-butyl derivatives may outperform methyl analogues in reactions requiring hydrophobic environments. However, perchlorate’s oxidizing properties can interfere with redox-sensitive reactions, making BF₄⁻ or tosylate salts preferable in such cases.

(b) Environmental and Health Impacts

Perchlorate contamination in water sources is a significant concern due to thyroid hormone disruption.

Analytical Challenges

Detection of perchlorate in complex matrices (e.g., during compound synthesis) requires advanced methods such as HPLC/ESI-MS. Co-contaminants like thiocyanate (from smoking) can interfere with perchlorate assays, complicating toxicity assessments.

Biological Activity

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is a quaternary ammonium compound notable for its unique structure, which includes a pyridine ring substituted with three phenyl groups and a butyl group, accompanied by a perchlorate anion. Its molecular formula is with a molecular weight of approximately 463.96 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's solubility in organic solvents and its structural characteristics suggest it may participate in various chemical reactions typical of quaternary ammonium salts. These reactions include nucleophilic substitutions and interactions with biological molecules.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary findings indicate several promising areas:

Antimicrobial Properties

Initial studies suggest that this compound may exhibit antimicrobial properties. Similar compounds within its class have demonstrated effectiveness against various bacterial strains, indicating that this compound could potentially inhibit microbial growth .

Cytotoxicity and Anticancer Activity

Compounds structurally related to this compound often show cytotoxic effects against cancer cell lines. For instance, quaternary ammonium compounds are known to disrupt cellular membranes and interfere with cellular signaling pathways, leading to apoptosis in cancer cells. Further exploration is needed to determine the specific mechanisms through which this compound may exert similar effects .

The mechanism of action for this compound likely involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes.

- Enzyme Inhibition : Potential interactions with enzymes involved in critical metabolic pathways could lead to reduced viability of cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octyl-2,4,6-triphenylpyridinium perchlorate | Longer alkyl chain; different solubility profile | |

| 1-(2-Methylphenyl)-2,4,6-triphenylpyridin-1-ium perchlorate | Contains a methyl-substituted phenyl group | |

| 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate | Different anion; potential for varied reactivity |

These comparisons highlight how variations in side chains or anionic components can influence the biological activity and chemical behavior of these compounds .

Q & A

Q. Validation :

- Purity : Use -NMR and -NMR to confirm structural integrity.

- Crystallinity : Single-crystal X-ray diffraction (XRD) resolves counterion positioning and crystal packing .

- Efficiency : Compare yields under varying solvent polarities (e.g., DMF vs. acetonitrile) using design of experiments (DoE) to optimize parameters .

Basic Question: How can researchers confirm the purity of this compound given the lack of commercial analytical data?

Answer:

In-house analytical protocols are critical due to limited commercial

- Thermogravimetric Analysis (TGA) : Verify thermal stability and absence of solvent residues (e.g., water or acetonitrile) by monitoring mass loss below 200°C .

- Elemental Analysis (EA) : Match experimental C/H/N percentages to theoretical values (CHClNO: C 72.59%, H 6.26%, N 2.29%) .

- HPLC-MS : Detect impurities at trace levels (<0.1%) using reverse-phase chromatography with a C18 column and acetonitrile/water gradients.

Advanced Question: What safety protocols are critical when handling perchlorate salts like this compound in high-energy reactions?

Answer:

Perchlorates are explosive under friction, heat, or shock. Mitigation strategies include:

- PPE : Wear anti-static lab coats, face shields, and explosion-resistant gloves.

- Reaction Scale : Limit batch sizes to <1 g during exploratory syntheses .

- Solvent Selection : Avoid ethers (e.g., THF) due to peroxide formation risks; use chlorinated solvents (e.g., dichloromethane) for inertness .

- Waste Disposal : Neutralize perchlorate residues with sodium bicarbonate before disposal.

Advanced Question: How can computational methods guide the design of derivatives of this compound with tailored properties?

Answer:

Quantum chemical calculations (e.g., DFT) predict electronic and steric effects:

- Reactivity Screening : Simulate nucleophilic attack sites using Fukui indices to prioritize synthetic targets .

- Counterion Effects : Compare lattice energies of perchlorate vs. tetrafluoroborate salts to assess crystallinity trends .

- Feedback Loops : Integrate experimental XRD data with computational models to refine force fields for molecular dynamics simulations .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

- XRD : Resolves cation-anion interactions and confirms the perchlorate’s tetrahedral geometry .

- FT-IR : Identify Cl-O stretching vibrations (∼1100 cm) and aromatic C-H bending (∼750 cm) .

- ESI-MS : Detect the intact cation ([M] at m/z 503.3) and rule out fragmentation products .

Advanced Question: How can researchers resolve discrepancies in reported reaction yields for pyridinium perchlorate derivatives?

Answer:

Discrepancies often arise from uncontrolled variables. Apply:

- DoE : Use factorial designs to isolate critical factors (e.g., temperature, solvent purity) and quantify interactions .

- Sensitivity Analysis : Rank variables (e.g., stirring rate vs. reagent stoichiometry) using partial least squares (PLS) regression .

- Reproducibility Checks : Validate protocols across multiple labs with standardized reagents and equipment .

Advanced Question: What methodologies enable scalable synthesis of this compound without compromising safety?

Answer:

- Flow Chemistry : Continuous microreactors minimize perchlorate accumulation and improve heat dissipation .

- Membrane Separation : Use nanofiltration to recover unreacted precursors and reduce waste .

- Process Simulation : Model explosion risks using Aspen Plus® to identify safe operating windows for pressure and temperature .

Basic Question: How does the counterion (perchlorate) influence the solubility and stability of 1-butyl-2,4,6-triphenylpyridin-1-ium salts?

Answer:

- Solubility : Perchlorate’s low hydration energy enhances solubility in aprotic solvents (e.g., acetone) vs. sulfonates .

- Stability : The weakly coordinating perchlorate anion reduces cation hydrolysis but increases explosive potential under thermal stress .

Advanced Question: What strategies are recommended for studying the thermal decomposition kinetics of this compound?

Answer:

- Non-Isothermal TGA : Apply Kissinger-Akahira-Sunose (KAS) method to calculate activation energy () from multiple heating rates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., CO, HCl) to propose decomposition pathways .

- In Situ XRD : Track phase changes during heating to correlate decomposition with structural collapse .

Advanced Question: How can researchers compare the reactivity of this compound with analogous pyridinium salts in catalysis?

Answer:

- Kinetic Profiling : Measure turnover frequencies (TOF) in model reactions (e.g., Diels-Alder) under identical conditions .

- Electrochemical Analysis : Compare redox potentials via cyclic voltammetry to assess electron-donating/withdrawing effects of substituents .

- Cross-Comparative Studies : Use Hammett plots to correlate substituent σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.